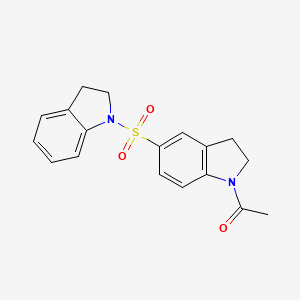![molecular formula C17H17ClN2O5 B5833706 N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as CCI-779, is a synthetic macrocyclic lactone compound that belongs to the class of rapamycin analogs. It is an inhibitor of mammalian target of rapamycin (mTOR) and has shown promising results in the treatment of various cancers.
Mécanisme D'action
N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibits the mTOR pathway by binding to the intracellular protein FKBP-12, which forms a complex with mTOR. This complex inhibits the activity of mTOR, which is involved in the regulation of cell growth and proliferation. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide also inhibits the downstream targets of mTOR, including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1.
Biochemical and Physiological Effects:
N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to have immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of mTOR and has shown promising results in the treatment of various cancers. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is also highly selective for mTOR and does not inhibit other kinases. However, N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has some limitations for lab experiments. It is a complex compound to synthesize and requires expertise in organic chemistry. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is also relatively unstable and has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. One area of research is the development of more stable analogs of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide that have a longer half-life and are more effective in vivo. Another area of research is the combination of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide with other anticancer drugs to enhance its effectiveness. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide involves the reaction of rapamycin with 4-chlorobenzoic acid to obtain rapamycin-4-chlorobenzoate. This intermediate is then reacted with 4-chlorophenoxyacetic acid and 3,4-dimethoxybenzenecarboximidamide to obtain N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. The synthesis of N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its anticancer properties. It has shown promising results in the treatment of various cancers, including breast cancer, prostate cancer, and renal cell carcinoma. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has been shown to inhibit the growth of cancer cells by blocking the mTOR pathway, which is involved in cell growth and proliferation. N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-22-14-8-3-11(9-15(14)23-2)17(19)20-25-16(21)10-24-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTDQYWOQAXXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Cl)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)
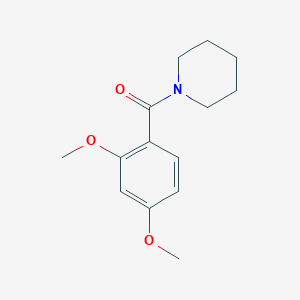

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5833656.png)
![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
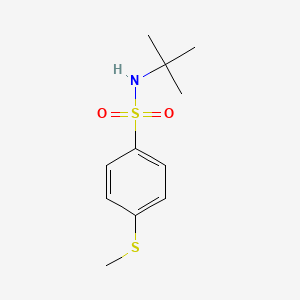
![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
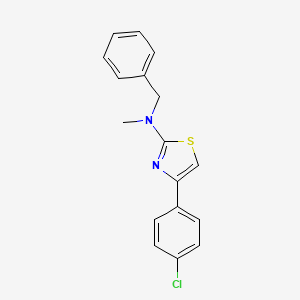
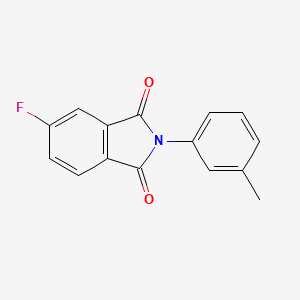
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)

